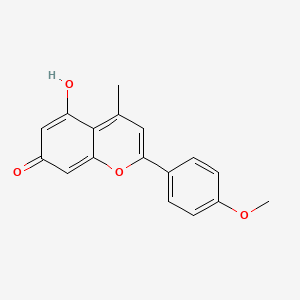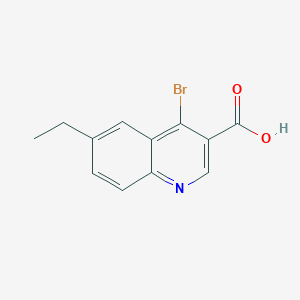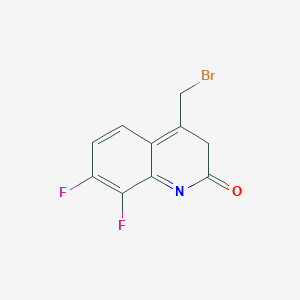
4-(bromomethyl)-7,8-difluoro-3H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-7,8-difluoro-3H-quinolin-2-one is an organic compound that belongs to the quinolinone family. This compound is characterized by the presence of a bromomethyl group at the 4th position and two fluorine atoms at the 7th and 8th positions on the quinolinone ring. Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-7,8-difluoro-3H-quinolin-2-one typically involves multiple steps
Quinolinone Core Synthesis: The quinolinone core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes typically use automated reactors and precise control of reaction conditions to ensure consistent product quality.
化学反応の分析
Types of Reactions
4-(Bromomethyl)-7,8-difluoro-3H-quinolin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce quinolinone derivatives with additional oxygen-containing functional groups.
科学的研究の応用
4-(Bromomethyl)-7,8-difluoro-3H-quinolin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: The compound is used as a probe to study enzyme mechanisms and protein interactions.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 4-(bromomethyl)-7,8-difluoro-3H-quinolin-2-one involves its interaction with biological macromolecules such as DNA and proteins. The bromomethyl group can form covalent bonds with nucleophilic sites on these macromolecules, leading to the inhibition of their normal functions. This interaction can disrupt cellular processes and induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals.
Methyl 4-(bromomethyl)benzoate: Utilized in the preparation of potential anti-HIV agents.
4-(Bromomethyl)coumarin: Known for its applications in fluorescence labeling and biological assays.
Uniqueness
4-(Bromomethyl)-7,8-difluoro-3H-quinolin-2-one is unique due to the presence of both bromomethyl and difluoro groups on the quinolinone core. This combination imparts distinct electronic and steric properties, making it a valuable compound for various research applications. Its ability to form covalent bonds with biological macromolecules sets it apart from other similar compounds, enhancing its potential as a therapeutic agent.
特性
分子式 |
C10H6BrF2NO |
|---|---|
分子量 |
274.06 g/mol |
IUPAC名 |
4-(bromomethyl)-7,8-difluoro-3H-quinolin-2-one |
InChI |
InChI=1S/C10H6BrF2NO/c11-4-5-3-8(15)14-10-6(5)1-2-7(12)9(10)13/h1-2H,3-4H2 |
InChIキー |
PYMABPZBCOERNK-UHFFFAOYSA-N |
正規SMILES |
C1C(=C2C=CC(=C(C2=NC1=O)F)F)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


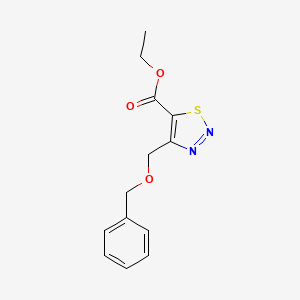
![3-[3-(4-tert-Butylphenyl)oxetan-3-yl]-N,N-dimethylpropan-1-amine](/img/structure/B11844671.png)


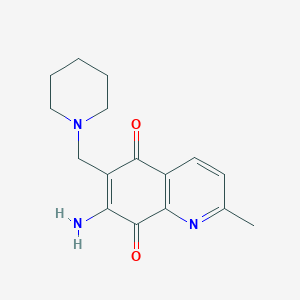
![3-Bromo-2-(dichloromethyl)imidazo[1,2-A]pyridine](/img/structure/B11844706.png)

![2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)-4-methylpentanoic acid](/img/structure/B11844723.png)
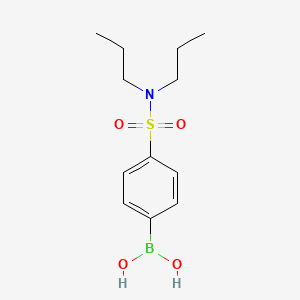
![[2,3'-Biquinoline]-2'-carbonitrile](/img/structure/B11844745.png)
![7-Chloro-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11844747.png)
